5-Methyl-2-(trifluoromethyl)aniline
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Description
Synthesis Analysis
The synthesis of 5-Methyl-2-(trifluoromethyl)aniline and related compounds often involves complex reactions that include fluorination, substitution, and reduction steps. For example, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an analogous compound, was achieved by fluorinating 3,5-dinitro-1-trifluoromethylbenzene followed by substitution with 4-methyl-1H-imidazole and subsequent reduction, yielding an overall yield of about 50% (Yang Shijing, 2013).
Molecular Structure Analysis
The molecular structure of compounds like 5-Methyl-2-(trifluoromethyl)aniline is often studied using spectroscopic techniques such as FT–IR and UV–Vis, alongside theoretical methods like HF and DFT calculations. These studies provide insights into the molecular geometry, electronic structure, and vibrational frequencies, which are crucial for understanding the chemical behavior of these compounds (Ümit Ceylan et al., 2016).
Chemical Reactions and Properties
Aniline derivatives are known for their reactivity in various chemical reactions, including N-trifluoroethylation and O-trifluoroethylation, which involve the insertion of trifluoroethyl groups into anilines and amides, respectively. These reactions are typically catalyzed by metals such as silver and involve key steps like migratory insertion of a silver carbene (Haiqing Luo et al., 2015).
Scientific Research Applications
- Summary of the Application: 5-Methyl-2-(trifluoromethyl)aniline is used in the trifluoromethylarylation of alkenes . This process involves the functionalization of alkenes, which are versatile substrates that offer great potential for diversification using a plethora of established reactions .
- Methods of Application: The method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
- Results or Outcomes: This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQKJEMNTMFLJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602990 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)aniline | |
CAS RN |
106877-29-6 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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